

## YF135 versus AMG510 in KRASG12C inhibition

Author: BenchChem Technical Support Team. Date: December 2025



A Comparative Guide to KRASG12C Inhibitors: YF135 vs. AMG510

For researchers and professionals in the field of oncology and drug development, the targeting of KRASG12C, a once considered "undruggable" mutation, has become a significant area of focus. This guide provides a detailed, data-driven comparison of two inhibitors: **YF135**, a novel PROTAC degrader, and AMG510 (Sotorasib), a first-in-class covalent inhibitor.

## **Performance Data**

The following tables summarize the in vitro efficacy of **YF135** and AMG510 in KRASG12C-mutant non-small cell lung cancer (NSCLC) cell lines.

Table 1: YF135 In Vitro Performance[1]

| Cell Line | Assay                   | Metric | Value (nM) |
|-----------|-------------------------|--------|------------|
| H358      | Cell Proliferation      | IC50   | 153.9      |
| H23       | Cell Proliferation      | IC50   | 243.9      |
| H358      | KRASG12C<br>Degradation | DC50   | 3610       |
| H23       | KRASG12C<br>Degradation | DC50   | 4530       |
| H358      | p-ERK Inhibition        | DC50   | 1680       |
| H23       | p-ERK Inhibition        | DC50   | 1440       |



Table 2: AMG510 (Sotorasib) In Vitro Performance[2]

| Cell Line | Assay          | Metric | Value (µM) |
|-----------|----------------|--------|------------|
| H358      | Cell Viability | IC50   | 0.0818     |
| H23       | Cell Viability | IC50   | 0.6904     |

Note: The data for **YF135** and AMG510 are from separate preclinical studies and not from a head-to-head comparison.

## **Mechanism of Action**

YF135: YF135 is a reversible-covalent proteolysis-targeting chimera (PROTAC).[1] It functions by simultaneously binding to the KRASG12C protein and the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][3] This proximity induces the ubiquitination of KRASG12C, marking it for degradation by the proteasome.[1][3] This mechanism leads to the removal of the oncogenic protein from the cell.

AMG510 (Sotorasib): AMG510 is a first-in-class, orally bioavailable, and selective covalent inhibitor of KRASG12C.[4] It irreversibly binds to the mutant cysteine residue of KRASG12C, locking the protein in an inactive, GDP-bound state.[4][5] This prevents the hyperactivation of downstream oncogenic signaling pathways, such as the MAPK pathway, thereby inhibiting uncontrolled cell growth.[4]

## Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental procedures, the following diagrams are provided.





Click to download full resolution via product page

Caption: KRASG12C signaling pathway and points of inhibition by YF135 and AMG510.





Click to download full resolution via product page

Caption: Workflow of YF135-mediated degradation of KRASG12C.



Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. AMG-510 and cisplatin combination increases antitumor effect in lung adenocarcinoma with mutation of KRAS G12C: a preclinical and translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 4. Spotlight on Sotorasib (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer -PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding the influence of AMG 510 on the structure of KRASG12C empowered by molecular dynamics simulation PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [YF135 versus AMG510 in KRASG12C inhibition]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12402144#yf135-versus-amg510-in-krasg12c-inhibition]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com